molecular formula C18H22N2O4S B3503855 N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3503855
M. Wt: 362.4 g/mol
InChI Key: LYQVYZMBDPEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as BMDG, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMDG has been found to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation. This compound has also been found to inhibit the activity of other enzymes, such as histone deacetylases (HDACs), which are involved in gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been found to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. Finally, this compound has been studied for its potential neuroprotective effects, with some studies suggesting that it may be able to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide in laboratory experiments is its ability to inhibit the activity of enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research applications. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments. Additionally, this compound has not been extensively studied in humans, which may limit its potential clinical applications.

Future Directions

There are several potential future directions for research on N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of this compound-based cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating neurological disorders. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which will be important for its potential clinical use.

Scientific Research Applications

N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells, making it a potential candidate for use in cancer treatments. In studies on inflammation, this compound has been found to reduce inflammation in animal models, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.

Properties

IUPAC Name

N,N-dimethyl-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-19(2)18(21)13-20(25(3,22)23)16-9-11-17(12-10-16)24-14-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVYZMBDPEZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
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N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.